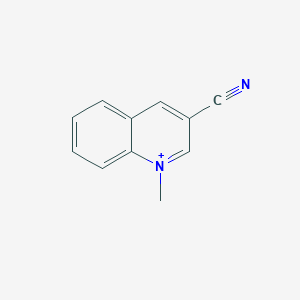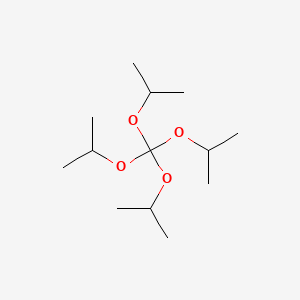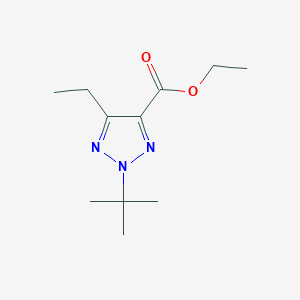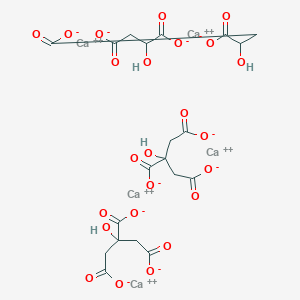
1H-pyrrole-3-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-sulfinicacid is a heterocyclic organic compound that features a five-membered ring containing nitrogen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-sulfinicacid can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-3-sulfinicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and sulfur atoms in the ring, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfonic acid derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-sulfinicacid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur and nitrogen metabolism.
Wirkmechanismus
The mechanism by which 1H-pyrrole-3-sulfinicacid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the sulfur atom allows for unique interactions with metal ions and other biomolecules, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3-sulfinicacid can be compared with other similar compounds, such as:
1H-Pyrrole-2-sulfinicacid: This compound differs in the position of the sulfinic acid group, leading to variations in reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine:
1H-Pyrrolo[2,3-f]isoquinoline: This compound has an additional fused ring, affecting its electronic structure and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which provide distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H5NO2S |
|---|---|
Molekulargewicht |
131.16 g/mol |
IUPAC-Name |
1H-pyrrole-3-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)4-1-2-5-3-4/h1-3,5H,(H,6,7) |
InChI-Schlüssel |
BABVATZLPQWUSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C1S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)




![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)

![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)






